7-(Methylthio)benzo[d]isoxazol-3-amine
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Overview
Description
7-(Methylthio)benzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride in the presence of a base such as sodium ethoxide . Another approach involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a Pt-carbene intermediate .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of eco-friendly catalysts and microwave-assisted synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(Methylthio)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Methylthio)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazol-3-amine: Lacks the methylthio group, which may result in different biological activities and properties.
7-(Methylthio)benzo[d]isoxazol-5-amine: Similar structure but with the amine group at a different position, potentially leading to different reactivity and applications.
Uniqueness
7-(Methylthio)benzo[d]isoxazol-3-amine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methylsulfanyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)11-10-8(5)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
KDNGCHYUQJTOBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1ON=C2N |
Origin of Product |
United States |
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